4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Description
4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative characterized by a benzyl ester group at the 1-position and a cyclopropane-containing carboxymethylamino side chain at the 4-position. This compound is structurally designed to balance conformational flexibility (via the piperidine ring) with steric and electronic effects from the cyclopropane and carboxylic acid groups . Its molecular formula is inferred as C19H24N2O4 (based on systematic nomenclature), with a molecular weight of approximately 344.4 g/mol. The benzyl ester acts as a protective group for the carboxylic acid, enhancing solubility during synthesis .
Properties
IUPAC Name |
2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)13-21(17-6-7-17)12-15-8-10-20(11-9-15)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVVJJATZMNUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic compound with a complex structure that includes a piperidine ring, a carboxymethyl group, and a benzyl ester moiety. Its molecular formula is C19H26N2O4, and it has a molecular weight of approximately 346.4 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity. The presence of the piperidine ring is often linked to various pharmacological effects, including interactions with neurotransmitter receptors. The carboxymethyl group enhances solubility, while the benzyl ester can undergo hydrolysis, releasing bioactive components .
| Feature | Description |
|---|---|
| Molecular Formula | C19H26N2O4 |
| Molecular Weight | 346.4 g/mol |
| Key Functional Groups | Piperidine ring, carboxymethyl group, benzyl ester |
Biological Activity
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties, which may be attributed to the compound's ability to modulate inflammatory pathways.
- Analgesic Properties : The structural similarity to known analgesics suggests that it may also possess pain-relieving effects.
- Neuropharmacological Activity : Interaction studies with neurotransmitter receptors indicate possible applications in treating neurological disorders .
The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have emerged based on its chemical structure:
- Receptor Binding : The piperidine nitrogen can participate in nucleophilic substitutions and may interact with various receptors in the central nervous system.
- Enzyme Interaction : The carboxylic acid moiety is likely to participate in enzymatic reactions, potentially influencing metabolic pathways .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of similar compounds. For instance:
- A study on related piperidine derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects .
- Another investigation highlighted the analgesic properties of piperidine-based compounds in rodent models, supporting further exploration into their therapeutic applications .
Toxicological Considerations
While exploring the biological activity, it is essential to consider the toxicological profile of this compound. Initial assessments indicate that its benzyl ester structure may lead to rapid hydrolysis into potentially toxic metabolites under certain conditions. Long-term toxicity studies are necessary to establish a comprehensive safety profile .
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Core
- 3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester (): Core Difference: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Piperidine’s chair conformation may enhance stability in hydrophobic environments .
Substituent Variations on Piperidine
- 4-(Phenyl-propionyl-amino)-piperidine-1-carboxylic acid benzyl ester (): Key Difference: Propionamide group replaces the carboxymethyl-cyclopropylamino side chain. Functional Impact: The amide group introduces hydrogen-bonding capacity, while fluorine substituents (e.g., in 3,4-difluoro derivatives) enhance metabolic stability and lipophilicity .
- 4-Aminopiperidine-1-carboxylic acid benzyl ester hydrochloride (): Simpler Structure: Lacks cyclopropane and carboxymethyl groups.
Aromatic and Heterocyclic Modifications
- However, steric bulk could hinder penetration into compact binding sites .
- The fluorophenyl group improves lipophilicity and bioavailability .
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility
Preparation Methods
Nucleophilic Substitution on Piperidine
The piperidine ring is functionalized at the 4-position via SN2 reactions. For example:
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Methylation : Treatment of 4-hydroxypiperidine-1-carboxylic acid benzyl ester with methyl iodide in dimethylformamide (DMF) yields 4-methylpiperidine derivatives.
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Amination : Introduction of the cyclopropyl-amino group via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) with cyclopropylamine.
Example Reaction:
Reductive Amination for Carboxymethyl Attachment
The carboxymethyl group is introduced via reductive amination:
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Condensation : Reacting 4-(cyclopropylamino)piperidine with glyoxylic acid in methanol forms an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBHCN) reduces the imine to a secondary amine, yielding the carboxymethylated product.
Optimization Data:
Esterification and Final Coupling
The benzyl ester group is introduced or retained through protective group strategies:
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Benzyloxycarbonyl (Cbz) Protection : Piperidine nitrogen is protected with benzyl chloroformate before functionalization.
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Deprotection-Cyclization : Acidic hydrolysis (e.g., HCl/dioxane) followed by esterification with benzyl alcohol under Steglich conditions (DCC, DMAP).
Critical Parameters:
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Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates ester bond formation.
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Purity : Final products are purified via silica gel chromatography (hexane/ethyl acetate = 3:1).
Advanced Methodologies
Solid-Phase Combinatorial Synthesis
Patented combinatorial approaches enable parallel synthesis of derivatives:
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Resin Functionalization : Wang resin loaded with Fmoc-piperidine-4-carboxylic acid.
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Iterative Coupling : Automated addition of cyclopropylamine and carboxymethyl building blocks using HBTU/HOBt activation.
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Cleavage : TFA/water (95:5) releases the final compound with >90% purity.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
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Cyclopropylamination : 10 minutes at 100°C vs. 12 hours conventionally.
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Esterification : 80% yield in 5 minutes using DCC and microwave heating.
Energy Efficiency :
Challenges and Optimization Strategies
Side Reactions and Mitigation
Yield Improvement Techniques
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Catalyst Screening : Pd/C vs. Raney Ni for hydrogenation (Pd/C gives 15% higher yield).
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Solvent Effects : Tetrahydrofuran (THF) improves miscibility in Grignard reactions.
Characterization and Quality Control
Final compounds are validated via:
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NMR : H NMR (CDCl): δ 7.35–7.25 (m, 5H, Ar-H), 4.10 (s, 2H, CHPh), 3.60 (t, J = 12 Hz, 2H, piperidine-H).
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HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).
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Mass Spectrometry : [M+H] m/z = 347.4 (calculated for CHNO).
Industrial and Research Applications
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what intermediates are critical?
The compound is typically synthesized via reductive amination or nucleophilic substitution. A key intermediate is benzyl 4-(aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2), which can be functionalized further. For example:
- Reductive amination : Reacting 4-carboxybenzaldehyde with cyclopropylamine derivatives under acidic conditions, followed by esterification and coupling with piperidine intermediates .
- Nucleophilic substitution : Substituting the aminomethyl group on the piperidine ring with carboxymethyl-cyclopropyl-amino groups using coupling agents like EDCI/HOBt .
Critical intermediates include 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide (synthesized via ester derivatives of 4-carboxybenzaldehyde) and halogenated pyridine/pyrimidine derivatives for cross-coupling .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Chromatography : Silica gel chromatography with gradients of dichloromethane, isopropyl alcohol (IPA), and hexane is used for purification .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., M+1 peaks at 345.29 for pyrimidine derivatives) .
- Infrared (IR) spectroscopy : Identifies functional groups like ester carbonyls (≈1700 cm⁻¹) and amide bonds (≈1650 cm⁻¹) .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR resolves cyclopropane, piperidine, and benzyl ester protons .
Q. How does the compound’s stability influence experimental design under varying conditions?
The benzyl ester group is stable under acidic and thermal conditions (e.g., reactions at 100°C for 6 hours in DMF) but may hydrolyze in strong bases. Piperidine ring substituents (e.g., carboxymethyl-cyclopropyl-amino groups) are sensitive to oxidation, requiring inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with halogenated aryl groups (e.g., 3-bromo-pyridin-4-ylamino)?
- Solvent selection : Use polar aprotic solvents like DMF or IPA to enhance nucleophilicity. For example, heating benzyl 4-(aminomethyl)piperidine-1-carboxylate with 3,4-dibromo-pyridine in IPA at 100°C for 7 hours achieves 70–80% yields .
- Catalysis : Add triethylamine (TEA) to scavenge HCl in coupling reactions, improving efficiency .
- Purification : Optimize silica gel chromatography with DCM:IPA:hexane (10:1:89) to isolate high-purity products .
Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved during structural validation?
- Cross-validation : Compare MS fragmentation patterns with computational predictions (e.g., PubChem data ).
- DEPT NMR : Differentiate CH₂/CH₃ groups in cyclopropane and piperidine moieties to confirm substitution patterns .
- Control experiments : Synthesize reference standards (e.g., 4-Anilino-1-Cbz-piperidine) to benchmark spectral signatures .
Q. What computational strategies are effective for designing novel derivatives with enhanced bioactivity?
- Reaction path search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity in cyclopropane functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using software like AutoDock Vina, prioritizing compounds with low binding energies .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for new syntheses .
Q. How can structural modifications to the piperidine ring alter the compound’s reactivity in multi-step syntheses?
- Steric effects : Bulky substituents (e.g., tert-butyl carbamates) hinder nucleophilic attack at the piperidine nitrogen, directing reactivity to the benzyl ester .
- Electronic effects : Electron-withdrawing groups (e.g., fluoro-benzenesulfonyl) increase electrophilicity of the piperidine carbonyl, accelerating hydrolysis .
- Ring strain : Introducing spiro-quinoline systems (e.g., 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines]) enhances rigidity, affecting conformational stability .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., carbamate formation) .
- Data validation : Use orthogonal techniques (HPLC + NMR) to confirm purity ≥95% for biological assays .
- Safety : Avoid skin/eye contact with intermediates (e.g., 3,4-dibromo-pyridine) using PPE (gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
